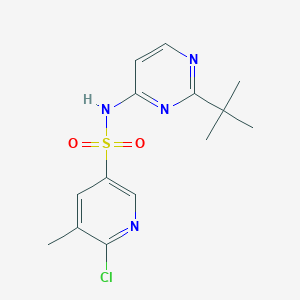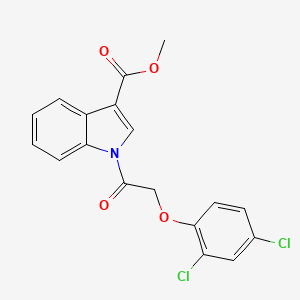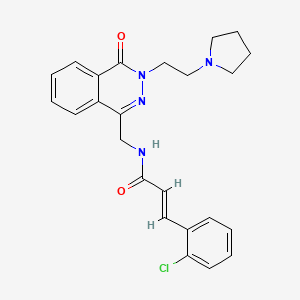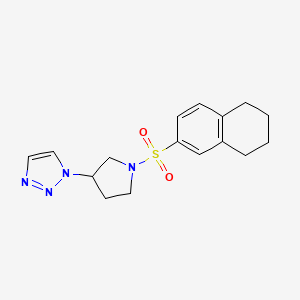
N-(2-tert-butylpyrimidin-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-tert-butylpyrimidin-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that compounds with similar structures, such as “5-(2-(tert-Butyl)pyrimidin-4-yl)-2-chlorobenzoic acid hydrochloride”, are provided to early discovery researchers as part of a collection of unique chemicals1.
Synthesis Analysis
The synthesis of similar compounds involves complex chemical reactions. For instance, two derivatives of N-Boc piperazine, an ester derivative, and a hydrazide derivative were synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies2. However, the specific synthesis process for “N-(2-tert-butylpyrimidin-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide” is not readily available in the retrieved information.Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray diffraction analysis. For example, the structures of two derivatives of N-Boc piperazine were confirmed by single crystal X-ray diffraction analysis2. However, the specific molecular structure analysis for “N-(2-tert-butylpyrimidin-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide” is not available in the retrieved information.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, two derivatives of N-Boc piperazine serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones2. However, the specific chemical reactions analysis for “N-(2-tert-butylpyrimidin-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide” is not available in the retrieved information.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. However, the specific physical and chemical properties for “N-(2-tert-butylpyrimidin-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide” are not available in the retrieved information.Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, “5-(2-(tert-Butyl)pyrimidin-4-yl)-2-chlorobenzoic acid hydrochloride” has a hazard classification of Eye Irrit. 21. However, the specific safety and hazards for “N-(2-tert-butylpyrimidin-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide” are not available in the retrieved information.
Orientations Futures
The future directions for research on a compound depend on its potential applications. For instance, Molidustat is in Phase III clinical trials for the treatment of anemia secondary to chronic kidney disease3. However, the specific future directions for “N-(2-tert-butylpyrimidin-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide” are not available in the retrieved information.
Please note that the information provided is based on the available data and may not fully cover the requested compound. For more detailed and specific information, further research and consultation with a chemical expert may be necessary.
Propriétés
IUPAC Name |
N-(2-tert-butylpyrimidin-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2S/c1-9-7-10(8-17-12(9)15)22(20,21)19-11-5-6-16-13(18-11)14(2,3)4/h5-8H,1-4H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKKMNVTDJNHAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NC2=NC(=NC=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylpyrimidin-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,2R,3S,6S,8R)-2-(Benzoyloxymethyl)-8-methyl-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-1-yl] sulfite](/img/structure/B2863410.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2863416.png)
![4-bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2863418.png)
![2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one](/img/structure/B2863419.png)
![Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate](/img/structure/B2863421.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2863422.png)

![2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid](/img/structure/B2863424.png)
![7-(4-benzylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2863426.png)
![1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethanamine](/img/structure/B2863428.png)
![tert-butyl 4-{2-cyano-3-[(3-fluorobenzyl)amino]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2863430.png)
